molecular formula C11H10F3NO B8798402 3,3-Dimethyl-5-(trifluoromethyl)indolin-2-one

3,3-Dimethyl-5-(trifluoromethyl)indolin-2-one

Cat. No. B8798402
M. Wt: 229.20 g/mol
InChI Key: HSYATHDRDQTCSO-UHFFFAOYSA-N
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Patent
US08530413B2

Procedure details

464 mg of 1-acetyl-3,3-dimethyl-5-trifluoromethyl-1,3-dihydroindol-2-one were dissolved in 4 ml of ethanol, and 1 ml of 1N sodium hydroxide solution was added. The reaction mixture was then stirred at room temperature for one hour. The reaction solution was extracted with 80 ml of methyl tert-butyl ether. The organic phase was washed with 30 ml of water and with 30 ml of saturated NaCl solution, dried over MgSO4 and concentrated under reduced pressure. This gave 354 mg of 3,3-dimethyl-5-trifluoromethyl-1,3-dihydroindol-2-one as a colorless solid.
Name
1-acetyl-3,3-dimethyl-5-trifluoromethyl-1,3-dihydroindol-2-one
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:10][CH:11]=2)[C:6]([CH3:18])([CH3:17])[C:5]1=[O:19])(=O)C.[OH-].[Na+]>C(O)C>[CH3:17][C:6]1([CH3:18])[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:14])[F:15])[CH:8]=2)[NH:4][C:5]1=[O:19] |f:1.2|

Inputs

Step One
Name
1-acetyl-3,3-dimethyl-5-trifluoromethyl-1,3-dihydroindol-2-one
Quantity
464 mg
Type
reactant
Smiles
C(C)(=O)N1C(C(C2=CC(=CC=C12)C(F)(F)F)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with 80 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The organic phase was washed with 30 ml of water and with 30 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(C(NC2=CC=C(C=C12)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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